molecular formula C19H12F3NO5 B11100505 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11100505
M. Wt: 391.3 g/mol
InChI Key: DZQIHFSTKNNJBT-UHFFFAOYSA-N
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Description

7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C19H12F3NO5 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a dihydrocyclopenta[c]chromenone core

Preparation Methods

The synthesis of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps. The starting materials typically include 2-nitro-4-(trifluoromethyl)phenol and a suitable chromenone derivative. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction . Industrial production methods may involve continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenoxy group can participate in hydrogen bonding and other interactions with target proteins .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern and the presence of the dihydrocyclopenta[c]chromenone core, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C19H12F3NO5

Molecular Weight

391.3 g/mol

IUPAC Name

7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H12F3NO5/c20-19(21,22)10-4-7-16(15(8-10)23(25)26)27-11-5-6-13-12-2-1-3-14(12)18(24)28-17(13)9-11/h4-9H,1-3H2

InChI Key

DZQIHFSTKNNJBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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